

Bilastine: A Comprehensive Review of its Minimal Metabolism and Pharmacokinetic Profile

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Compound of Interest

Compound Name: Desethylbilastine

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Executive Summary

Bilastine is a second-generation H1 antihistamine that exhibits a highly favorable pharmacokinetic profile characterized by minimal metabolism. Extensive preclinical and clinical investigations have consistently demonstrated that bilastine is not significantly metabolized in humans or various animal species.[1][2][3][4] The vast majority of an administered dose is excreted unchanged in the feces and urine. This lack of significant biotransformation distinguishes bilastine from many other antihistamines and contributes to its low potential for drug-drug interactions involving metabolic pathways, such as the cytochrome P450 (CYP) enzyme system.[1][2] This whitepaper provides a detailed overview of the studies evaluating bilastine's metabolic fate, its pharmacokinetic parameters, and the experimental methodologies employed in these assessments.

Pharmacokinetic Profile of Bilastine

Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.13 to 1.3 hours.[5][6][7] It exhibits linear pharmacokinetics within the dose range of 2.5 to 220 mg.[6][8] The absolute oral bioavailability of bilastine is approximately 61%.[8][9][10] Food, particularly a high-fat breakfast or fruit juice, can reduce its absorption.[8]

Table 1: Summary of Bilastine Pharmacokinetic Parameters in Healthy Adults

Parameter	Value	Reference
Tmax (Time to peak plasma concentration)	~1.13 - 1.3 hours	[5][6][7]
Oral Bioavailability	~61%	[8][9]
Plasma Protein Binding	84-90%	[7][8]
Elimination Half-life (t _{1/2})	~14.5 hours	[5][6][7][8]
Excretion	~95% as unchanged drug	[2][5][6][7]
- Feces	~66.5 - 67%	[2][5][6][7]
- Urine	~28.3 - 33.1%	[5][6][7][11]

Evidence for Minimal Metabolism

Multiple in vitro and in vivo studies have consistently concluded that bilastine undergoes negligible metabolism.

In Vitro Studies

- **Human Liver Microsomes:** When incubated with human liver microsomes, bilastine at a concentration of 20 µM showed minimal metabolism, amounting to only 0.46% ± 6.87%. [2] In vitro studies also demonstrated that bilastine does not induce or inhibit the activity of various CYP450 isoenzymes. [2][6]
- **Human Hepatocytes:** Incubation of human cryopreserved hepatocytes with bilastine resulted in very low levels of metabolism, recorded at 1.77% after 1 hour and 5.09% after 4 hours, with no detectable metabolites. [2]
- **Caco-2 Cell Cultures:** Studies using Caco-2 cell cultures, a model for intestinal absorption, showed no evidence of intestinal metabolism of bilastine. [2]

In Vivo and Mass Balance Studies

A pivotal mass balance study in healthy volunteers, where a single 20 mg dose of ¹⁴C-labeled bilastine was administered, revealed that almost 95% of the dose was recovered as unchanged

bilastine in the urine (28.3%) and feces (66.5%).^[6] This provides strong evidence that the drug is primarily eliminated without being metabolized.^{[2][5][6][7][11]} The mean elimination half-life was calculated to be 14.5 hours.^[6]

Experimental Protocols

The determination of bilastine's metabolic stability and pharmacokinetic profile relies on established analytical methodologies.

Quantification of Bilastine in Biological Matrices

A common method for the quantitative determination of bilastine in plasma and urine is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or fluorescence detection.

- **Sample Preparation:** Protein precipitation is a frequently used technique to extract bilastine from plasma and urine samples. This typically involves the addition of organic solvents like methanol and acetonitrile.^[11]
- **Chromatographic Separation:** Reversed-phase HPLC columns, such as a Waters XBridge C18 column, are used to separate bilastine from endogenous components.^{[11][12]} The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).^[11]
- **Detection:** Tandem mass spectrometry is a highly sensitive and selective detection method. For bilastine, the precursor and product ions used for detection are typically m/z 464 → 272.^[11] A deuterated internal standard (bilastine-d6) with a transition of m/z 470 → 278 is often used for accurate quantification.^[11] Spectrofluorimetric methods have also been developed, measuring the native fluorescence of bilastine in an acidic medium.^[13]

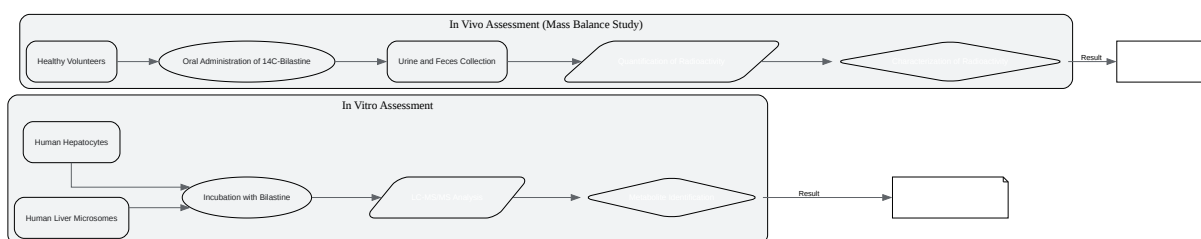
In Vitro Metabolism Assays

- **Microsomal Stability Assay:**
 - Human liver microsomes are incubated with bilastine at a specific concentration (e.g., 20 μ M) and an NADPH-regenerating system at 37°C.

- Aliquots are taken at various time points and the reaction is quenched with a suitable organic solvent.
- The remaining concentration of the parent drug (bilastine) is quantified by LC-MS/MS to determine the rate of metabolism.
- Hepatocyte Stability Assay:
 - Cryopreserved human hepatocytes are incubated with bilastine.
 - Samples are collected at different time points.
 - The disappearance of the parent drug and the potential formation of metabolites are monitored by LC-MS/MS.

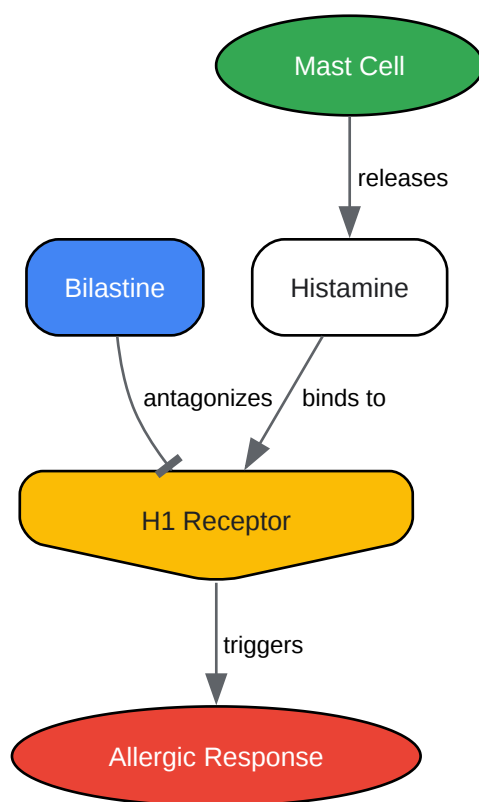
Visualizations

The following diagrams illustrate the experimental workflow for assessing bilastine's metabolism and its mechanism of action.



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Caption: Workflow for Investigating Bilastine Metabolism.

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Caption: Bilastine's Mechanism of Action.

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies unequivocally demonstrates that bilastine undergoes minimal metabolism. Its primary route of elimination is excretion of the unchanged parent drug. This characteristic is a significant advantage, as it minimizes the potential for drug-drug interactions mediated by metabolic enzyme systems, particularly the cytochrome P450 pathways. For drug development professionals, the metabolic profile of bilastine serves as a benchmark for a safe and predictable antihistamine. Researchers can be confident in its pharmacokinetic properties, which are not significantly influenced by factors that typically affect drug metabolism, such as genetic polymorphisms in

CYP enzymes or co-administration of enzyme inhibitors or inducers. This makes bilastine a reliable therapeutic option for a broad range of patients with allergic conditions.

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